Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate
Description
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is an α-amino ester derivative featuring a trifluoromethyl (-CF₃) substituent in the ortho position of the phenyl ring.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,2,15H2,1H3 |
InChI Key |
JYGLQSDPYOSSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents is also crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols, aldehydes, or ketones.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs differ in substituent positions, functional groups, or backbone modifications. Key comparisons include:
Table 1: Structural Comparison of Ethyl 2-Amino-2-(2-(Trifluoromethyl)Phenyl)Acetate and Analogs
Key Observations :
- Replacing the amino group with an ether (as in ) eliminates hydrogen-bonding capacity, which may reduce solubility in polar solvents.
- β-Keto esters (e.g., ) exhibit enol tautomerism, unlike α-amino esters, which have distinct reactivity in nucleophilic substitutions .
Key Observations :
Physicochemical Properties
Table 3: Property Comparison
Notes:
- *LogP estimated using fragment-based methods.
- The ortho-CF₃ group increases hydrophobicity compared to para-CF₃ analogs, reducing aqueous solubility .
Biological Activity
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceutical development.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Contributes to its interaction with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
- Ethyl Ester Functional Group : Influences solubility and permeability.
The molecular formula is , with a molecular weight of approximately 233.23 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:
- Neurotransmitter Receptors : Potential modulation of neurotransmission pathways.
- Enzymatic Pathways : Interaction with enzymes involved in metabolic processes, which may influence cellular functions.
The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Preliminary studies indicate its effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Antioxidant Properties
Research has indicated that compounds with similar structural features exhibit significant antioxidant activity. This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Potential
The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar pharmacological properties. Studies are ongoing to elucidate its efficacy in reducing inflammation in various models.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antibacterial activity against common pathogens.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
- : Supports potential use in developing new antimicrobial agents.
-
Antioxidant Activity Assessment :
- Method : DPPH radical scavenging assay.
- Findings : The compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.
- Implications : Suggests potential for use in formulations aimed at combating oxidative stress-related diseases.
-
Anti-inflammatory Research :
- Study Design : In vivo models of inflammation were utilized.
- Outcomes : Reduction in pro-inflammatory cytokines was observed, indicating a possible mechanism for anti-inflammatory action.
- Future Directions : Further studies are warranted to explore the underlying mechanisms and therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
-
Direct Amination :
-
Alternative Routes :
- Use of various amine coupling strategies to enhance yield and purity.
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated for potential applications in:
- Pharmaceuticals : Development of new antimicrobial and anti-inflammatory drugs.
- Agrochemicals : Potential use as a pesticide or herbicide due to its bioactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
